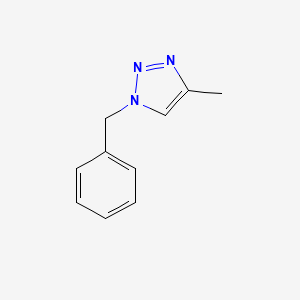

1-Benzyl-4-methyl-1H-1,2,3-triazole

Descripción general

Descripción

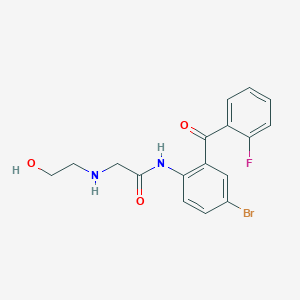

“1-Benzyl-4-methyl-1H-1,2,3-triazole” is a chemical compound . It is often used in the field of chemistry as a building block .

Synthesis Analysis

The synthesis of “1-Benzyl-4-methyl-1H-1,2,3-triazole” and its derivatives has been reported in several studies . The methods used for the synthesis often involve chemical reactions with other compounds .Molecular Structure Analysis

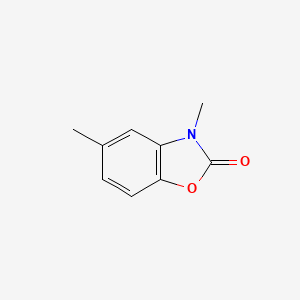

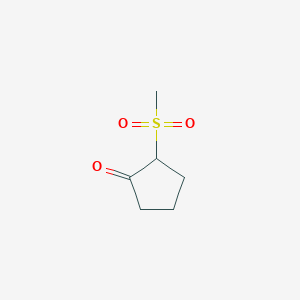

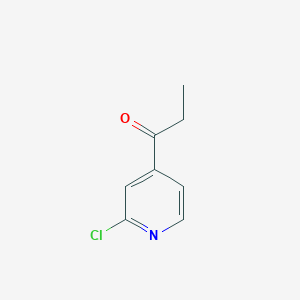

The molecular structure of “1-Benzyl-4-methyl-1H-1,2,3-triazole” is characterized by the presence of a triazole ring, a benzyl group, and a methyl group . The empirical formula is C10H11N3 .Chemical Reactions Analysis

“1-Benzyl-4-methyl-1H-1,2,3-triazole” can participate in various chemical reactions . For example, it can act as a ligand in click chemistry reactions .Aplicaciones Científicas De Investigación

Drug Discovery

1,2,3-Triazoles, including 1-Benzyl-4-methyl-1H-1,2,3-triazole, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-Triazoles are used extensively in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles play a significant role . Their strong dipole moment and hydrogen bonding ability make them structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Supramolecular Chemistry

1,2,3-Triazoles are also used in supramolecular chemistry . They have a wide range of applications in this field due to their unique properties .

Bioconjugation

Bioconjugation is another field where 1,2,3-triazoles are used . They can act as a bridge between two molecules, enabling the creation of complex structures .

Chemical Biology

In chemical biology, 1,2,3-triazoles are used for various purposes . They are readily capable of binding in the biological system with a variety of enzymes and receptors .

Fluorescent Imaging

1,2,3-Triazoles have applications in fluorescent imaging . They can be used to create fluorescent probes for imaging purposes .

Materials Science

Lastly, 1,2,3-triazoles are used in materials science . Their unique properties make them suitable for the creation of new materials .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 1-Benzyl-4-methyl-1H-1,2,3-triazole is copper (I) ions . This compound acts as a ligand , binding to copper (I) ions and stabilizing them .

Mode of Action

1-Benzyl-4-methyl-1H-1,2,3-triazole, also known as a polytriazolylamine ligand , interacts with its target by stabilizing copper (I) ions towards disproportionation and oxidation . This stabilization enhances the catalytic effect of copper (I) ions in the azide-acetylene cycloaddition .

Biochemical Pathways

The primary biochemical pathway affected by 1-Benzyl-4-methyl-1H-1,2,3-triazole is the azide-acetylene cycloaddition . By stabilizing copper (I) ions, this compound enhances the catalytic effect of these ions in the cycloaddition reaction .

Pharmacokinetics

It is known that this compound is a solid at room temperature and is soluble in dmso and dmf . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of the action of 1-Benzyl-4-methyl-1H-1,2,3-triazole is the enhanced catalytic effect of copper (I) ions in the azide-acetylene cycloaddition . This can lead to more efficient cycloaddition reactions, which are important in various fields, including organic synthesis and medicinal chemistry.

Propiedades

IUPAC Name |

1-benzyl-4-methyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-9-7-13(12-11-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXAJAYFLQNQLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50538702 | |

| Record name | 1-Benzyl-4-methyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-methyl-1H-1,2,3-triazole | |

CAS RN |

91258-00-3 | |

| Record name | 1-Benzyl-4-methyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.